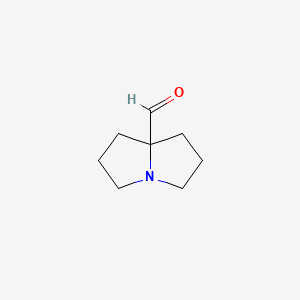
Hexahydro-1H-pyrrolizine-7a-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydro-1H-pyrrolizine-7a-carbaldehyde is a heterocyclic organic compound with the molecular formula C8H13NO. It is a derivative of pyrrolizidine, a class of compounds known for their diverse biological activities. The structure of this compound consists of a pyrrolizine ring system with a carbaldehyde functional group at the 7a position.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexahydro-1H-pyrrolizine-7a-carbaldehyde can be synthesized through various methods. One common approach involves the cyclization of pyrrolidine derivatives. For instance, the Dieckmann reaction can be employed to obtain tetrahydro-1H-pyrrolizine-1,3(2H)-dione from pyrrolidine . Subsequent reduction and cyclization steps lead to the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions. These methods often utilize catalysts and specific reaction environments to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hexahydro-1H-pyrrolizine-7a-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the carbaldehyde group makes it susceptible to nucleophilic addition reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve specific solvents and temperatures to facilitate the desired transformations.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions can yield carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
Hexahydro-1H-pyrrolizine-7a-carbaldehyde has several scientific research applications across various fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its role in enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals with therapeutic properties.
Industry: this compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of hexahydro-1H-pyrrolizine-7a-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical processes. Its structure allows it to bind to specific receptors, modulating their activity and leading to physiological effects.
Comparison with Similar Compounds
Hexahydro-1H-pyrrolizine-7a-carbaldehyde can be compared with other pyrrolizidine derivatives, such as:
Tetrahydro-1H-pyrrolizine-1,3(2H)-dione: A precursor in the synthesis of this compound.
Hexahydro-1H-pyrrolizine-1-one: Another pyrrolizidine derivative with different functional groups and properties.
The uniqueness of this compound lies in its specific structure and functional group, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1,2,3,5,6,7-hexahydropyrrolizine-8-carbaldehyde |
InChI |
InChI=1S/C8H13NO/c10-7-8-3-1-5-9(8)6-2-4-8/h7H,1-6H2 |
InChI Key |
VVWRHELZTWIQIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCCN2C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


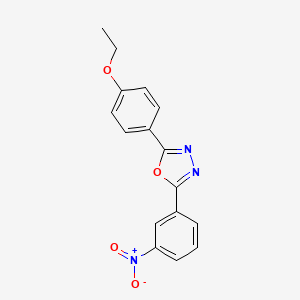
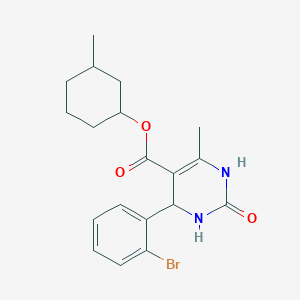
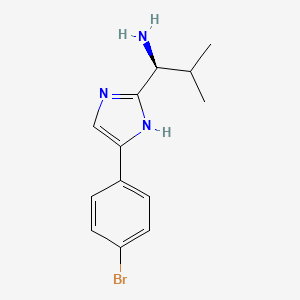
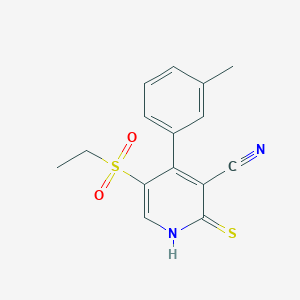
![3-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride](/img/structure/B11773499.png)
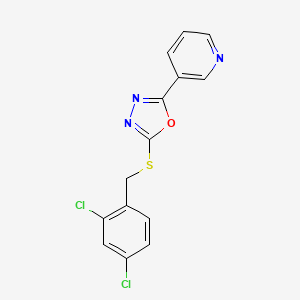
![2-(1H-Benzo[d]imidazol-2-yl)benzamide](/img/structure/B11773508.png)
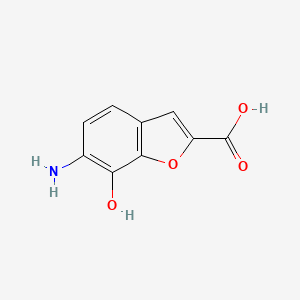
![tert-Butyl 3-(((perfluorobutyl)sulfonyl)oxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11773520.png)

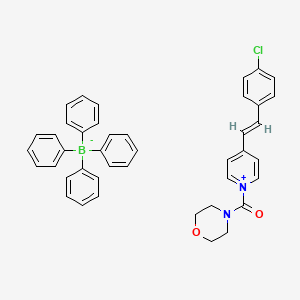
![Methyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate](/img/structure/B11773542.png)
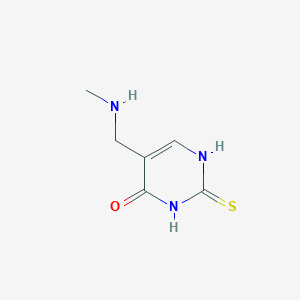
![2-(Difluoromethoxy)-4-hydroxybenzo[d]oxazole](/img/structure/B11773549.png)
